Lumicitabine

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La lumicitabina se sintetiza a través de un proceso de múltiples pasos que involucra la incorporación de varios grupos funcionalesLas condiciones de reacción típicamente implican el uso de disolventes orgánicos y catalizadores para facilitar estas transformaciones .

Métodos de Producción Industrial

La producción industrial de lumicitabina sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando técnicas avanzadas de purificación como la cromatografía y la cristalización para asegurar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Table 1: Key Metabolic Reactions of Lumicitabine

| Reaction Step | Enzyme Involved | Product | Role in Antiviral Activity |

|---|---|---|---|

| Ester hydrolysis | Esterases | ALS-008112 (nucleoside) | Enables cellular uptake |

| Phosphorylation (3 steps) | Cellular kinases | ALS-008136 (NTP) | Binds RSV L-protein, terminates RNA |

Structural Features Influencing Reactivity

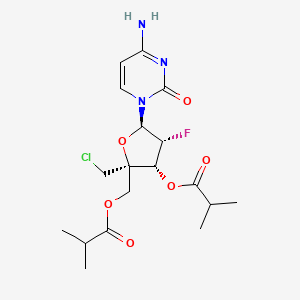

The molecular structure of this compound (C₁₈H₂₅ClFN₃O₆) includes:

-

Bisisobutyrate groups : Essential for prodrug lipophilicity and oral absorption. Hydrolysis releases ALS-008112, which has a free 3’-OH and 5’-OH for phosphorylation .

-

Chloromethyl and fluoro substituents : Stabilize the carbocyclic sugar moiety, enhancing resistance to enzymatic degradation .

Table 2: Structural Attributes and Reactivity

Pharmacokinetics of Metabolic Reactions

Population pharmacokinetic models reveal:

-

ALS-008112 Clearance : 54.2 L/h/70 kg, with rapid distribution (Vd = 1.45 L/kg) .

-

ALS-8144 Metabolite : Formed via uridine metabolism, clearance = 115 L/h/70 kg .

Table 3: Pharmacokinetic Parameters

| Parameter | ALS-008112 | ALS-8144 |

|---|---|---|

| Clearance (L/h/70 kg) | 54.2 | 115 |

| Volume of Distribution | 1.45 L/kg | Not reported |

| Half-life | ~3.5 hours | ~2.1 hours |

Clinical Implications of Reactivity

-

Rapid Activation : Plasma ALS-008112 concentrations peak within 15–30 minutes post-dose, enabling quick antiviral effects .

-

Dose-Dependent Neutropenia : High doses correlate with Grade 3-4 neutropenia, likely due to off-target effects on mitochondrial RNA polymerase .

Table 4: Clinical Neutropenia Incidence by Dose (Study 1 & 2)

| Dose (mg/kg) | Grade 3-4 Neutropenia (%) |

|---|---|

| 40/20 | 22.2 |

| 60/40 | 31.3 |

| Placebo | 9.1 |

Resistance and Stereochemical Considerations

-

Viral Mutations : RSV strains with L-protein mutations (e.g., D486N, F488L) reduce ALS-008136 efficacy by 10–20-fold .

-

Stereochemistry : The β-D-ribose configuration in ALS-008112 ensures proper binding to RSV polymerase, as shown in molecular docking studies .

This compound’s chemical reactivity is defined by its prodrug design, efficient metabolic activation, and targeted inhibition of RSV replication. While its rapid conversion to ALS-008112 ensures prompt antiviral activity, dose-dependent toxicity underscores the need for optimized dosing regimens. Ongoing research focuses on structural analogs to mitigate resistance and improve safety .

Aplicaciones Científicas De Investigación

Phase 1 and Phase 2 Trials

-

Phase 1b Study :

- Objective : To assess the safety and pharmacokinetics of lumicitabine in infants and neonates hospitalized with RSV.

- Design : Randomized, double-blind, placebo-controlled study involving single and multiple ascending doses.

- Results : The study demonstrated that this compound was well tolerated; however, it was associated with a dose-related increase in reversible neutropenia. Importantly, no significant differences were observed between this compound and placebo groups regarding viral load reduction or symptom resolution .

-

Phase 2b Study :

- Objective : To evaluate the efficacy of this compound in treating RSV in hospitalized infants aged 28 days to 36 months.

- Design : Participants received varying doses of this compound or placebo over five days.

- Results : Similar to the Phase 1b study, this trial found no significant antiviral activity compared to placebo. The incidence of neutropenia was noted again as a concern .

- Adult Challenge Studies :

Pharmacokinetics and Pharmacodynamics

- Pharmacokinetics : this compound is rapidly converted into ALS-008112 post-administration. Studies indicate that plasma concentrations peak within 15 to 30 minutes after dosing. Multiple dosing regimens showed no accumulation of the drug or its metabolites .

- Pharmacodynamics : The drug's mechanism involves inhibiting viral RNA synthesis. A study reported an effective concentration (EC50) of 1.79 μM for inhibiting RSV production, indicating a significant antiviral effect at clinically relevant doses .

Safety Profile

The safety profile of this compound has raised concerns primarily due to the observed increase in neutropenia among treated patients. While generally well tolerated in adult studies, the pediatric population exhibited more pronounced hematological effects . No emergent resistance mutations were detected during trials, suggesting that this compound maintains its efficacy without leading to viral resistance.

Summary of Key Findings

| Study Type | Population | Key Findings |

|---|---|---|

| Phase 1b | Infants/Neonates | Increased reversible neutropenia; no significant antiviral effect compared to placebo |

| Phase 2b | Infants/Children | Similar results as Phase 1b; no significant reduction in viral load |

| Adult Challenge | Healthy Adults | Effective inhibition of RSV; developed PK-PD model for dosing guidance |

Mecanismo De Acción

La lumicitabina ejerce sus efectos inhibiendo la ARN polimerasa, una enzima crucial para la replicación viral. Al unirse al sitio activo de la enzima, la lumicitabina previene la síntesis del ARN viral, deteniendo así el proceso de replicación. Este mecanismo se dirige a las vías moleculares involucradas en la replicación viral, haciendo de la lumicitabina un potente agente antiviral .

Comparación Con Compuestos Similares

Compuestos Similares

Palivizumab: Un anticuerpo monoclonal utilizado para la prevención del VRS.

Presatovir: Otro fármaco antiviral dirigido al VRS.

Ziresovir: Un fármaco en investigación para el tratamiento del VRS.

Unicidad

En comparación con estos compuestos, la lumicitabina es única en su mecanismo de acción como inhibidor de la ARN polimerasa. Mientras que otros medicamentos pueden dirigirse a diferentes etapas del ciclo de vida viral, la lumicitabina interrumpe específicamente el proceso de replicación, ofreciendo un enfoque diferente para la terapia antiviral .

Actividad Biológica

Lumicitabine, also known as ALS-8176 or JNJ-64041575, is an antiviral compound primarily developed for treating respiratory syncytial virus (RSV) and human metapneumovirus (hMPV). This article delves into the biological activity of this compound, examining its mechanism of action, pharmacokinetics, clinical trial outcomes, and potential applications against various RNA viruses.

This compound functions as a nucleoside analog and acts as an inhibitor of RNA-dependent RNA polymerase. Upon administration, it is metabolized into ALS-008112, which is then converted into its active triphosphate form (ALS-008136) within cells. This active form selectively inhibits the RNA polymerase activity of RSV, leading to viral chain termination during replication .

Chemical Structure

- Chemical Formula : C₁₈H₂₅ClFN₃O₆

- Molar Mass : 433.86 g/mol

The structure of this compound is crucial for its interaction with viral polymerases, which facilitates its antiviral activity against RSV and other RNA viruses .

Pharmacokinetics

Pharmacokinetic (PK) studies are essential to understand this compound's absorption, distribution, metabolism, and excretion (ADME). In clinical trials, this compound was administered in various regimens to assess its PK profile in hospitalized adults infected with RSV:

| Regimen | Loading Dose (LD) | Maintenance Dose (MD) |

|---|---|---|

| Placebo | 1x Placebo | 9x Placebo |

| Low-Dose this compound | 750 mg | 250 mg |

| High-Dose this compound | 1,000 mg | 500 mg |

The dosing regimen aimed to maximize the compound's efficacy shortly after infection onset .

Phase 2b Clinical Trial

A pivotal Phase 2b trial evaluated the antiviral activity and safety of this compound in hospitalized patients with RSV. The primary objectives included assessing the dose-response relationship based on nasal RSV shedding measured by quantitative reverse transcriptase-polymerase chain reaction (qRT-PCR) .

Key Findings:

- Efficacy : Initial results indicated some antiviral activity; however, subsequent analyses revealed limited efficacy compared to placebo.

- Safety : The compound was generally well-tolerated with manageable side effects.

- Clinical Outcomes : Measures such as duration of hospitalization and supplemental oxygen requirements were monitored but showed no significant improvement in the treatment group compared to placebo .

Discontinuation of Development

Despite early promise, the disappointing results from Phase 2b trials led to the discontinuation of this compound's development for RSV treatment. However, ongoing research is exploring its potential against other RNA viruses, including Nipah virus .

Case Study 1: Adult Challenge Study

In an adult challenge study involving healthy volunteers exposed to RSV, this compound demonstrated a reduction in viral load compared to placebo controls. Participants receiving this compound reported milder symptoms and shorter durations of viral shedding .

Case Study 2: Efficacy Against Other Viruses

Recent investigations have suggested that this compound may exhibit antiviral activity against other pathogens such as Nipah virus. Preliminary data indicate that it could inhibit viral replication effectively in vitro, warranting further exploration in clinical settings .

Propiedades

IUPAC Name |

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(chloromethyl)-4-fluoro-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClFN3O6/c1-9(2)15(24)27-8-18(7-19)13(28-16(25)10(3)4)12(20)14(29-18)23-6-5-11(21)22-17(23)26/h5-6,9-10,12-14H,7-8H2,1-4H3,(H2,21,22,26)/t12-,13+,14-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVKYGMNSQJLIN-KYZVSKTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)F)OC(=O)C(C)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC[C@@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)F)OC(=O)C(C)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClFN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801028057 | |

| Record name | Lumicitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445385-02-3 | |

| Record name | Lumicitabine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445385023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lumicitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14808 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lumicitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytidine, 4'-C-(chloromethyl)-2'-deoxy-2'-fluoro-, 3',5'-bis(2-methylpropanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUMICITABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BNW5PQ52G1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.